molecular formula C9H10BrClO B15256793 2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan

2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan

Cat. No.: B15256793
M. Wt: 249.53 g/mol
InChI Key: HROMYBREEVLYME-UHFFFAOYSA-N
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Description

2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan is an organic compound that features a furan ring substituted with a bromine atom and a cyclopropyl group containing a chloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan typically involves the bromination of a furan derivative followed by the introduction of the cyclopropyl group. One common method involves the reaction of 2-bromofuran with a cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of azido or thiol-substituted derivatives.

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of dehalogenated or cyclopropyl-modified products.

Scientific Research Applications

2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and chloromethyl groups can enhance its reactivity and binding affinity to target molecules, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylfuran: Lacks the cyclopropyl group, making it less sterically hindered.

    4-{[1-(Chloromethyl)cyclopropyl]methyl}furan: Lacks the bromine atom, affecting its reactivity.

    2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}furan: Substitutes chlorine for bromine, altering its chemical properties.

Uniqueness

2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan is unique due to the combination of the bromine atom and the cyclopropyl group, which imparts distinct reactivity and potential biological activity. This combination makes it a valuable compound for various research applications and a potential lead for drug development.

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

2-bromo-4-[[1-(chloromethyl)cyclopropyl]methyl]furan

InChI

InChI=1S/C9H10BrClO/c10-8-3-7(5-12-8)4-9(6-11)1-2-9/h3,5H,1-2,4,6H2

InChI Key

HROMYBREEVLYME-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=COC(=C2)Br)CCl

Origin of Product

United States

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